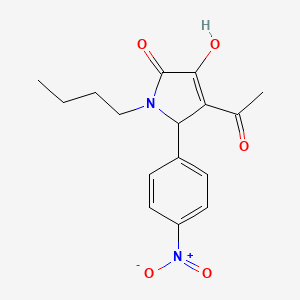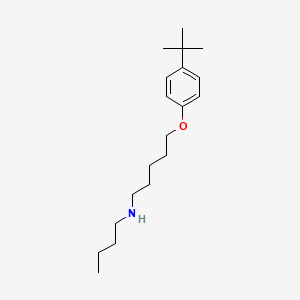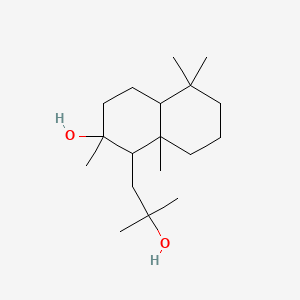![molecular formula C17H24N2O3S B5151057 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a piperidinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to decrease the levels of glutamate, a neurotransmitter that can cause excitotoxicity in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which can lead to an increase in acetylcholine levels.
Biochemical and Physiological Effects
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have various biochemical and physiological effects. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. One potential direction is the development of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone in human subjects.
Conclusion
In conclusion, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully understand the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone and to develop more effective derivatives.
Synthesis Methods
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 3-methylpiperidine, followed by the reaction with sodium bisulfite to form the sulfonate intermediate. The sulfonate intermediate is then reacted with sodium hydroxide and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. Another method involves the reaction of 4-nitroacetophenone with 3-methylpiperidine, followed by reduction with sodium dithionite to form the amine intermediate. The amine intermediate is then reacted with sodium bisulfite and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone.
Scientific Research Applications
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
properties
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-5-4-11-18(13-14)23(21,22)16-9-7-15(8-10-16)19-12-3-2-6-17(19)20/h7-10,14H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQWHKBAQZZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)